molecular formula C8H16ClF2NO B13473299 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride

1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride

Cat. No.: B13473299
M. Wt: 215.67 g/mol
InChI Key: NIDCCPJPKLVNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is a chemical compound with a molecular structure that includes a difluorinated oxane ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The initial step involves the formation of the oxane ring structure through a cyclization reaction. This can be achieved using appropriate starting materials and catalysts under controlled temperature and pressure conditions.

    Introduction of Fluorine Atoms: The difluorination of the oxane ring is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Attachment of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the oxane ring structure.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxane compounds.

Scientific Research Applications

1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluorinated oxane ring and methanamine group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Dimethyloxan-2-yl)methanamine hydrochloride
  • 1-(6,6-Dimethyloxan-2-yl)methanamine hydrochloride

Uniqueness

1-(5,5-Difluoro-6,6-dimethyloxan-2-yl)methanamine hydrochloride is unique due to the presence of the difluorinated oxane ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorine atoms can enhance stability, bioavailability, or reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.67 g/mol

IUPAC Name

(5,5-difluoro-6,6-dimethyloxan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15F2NO.ClH/c1-7(2)8(9,10)4-3-6(5-11)12-7;/h6H,3-5,11H2,1-2H3;1H

InChI Key

NIDCCPJPKLVNCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC(O1)CN)(F)F)C.Cl

Origin of Product

United States

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